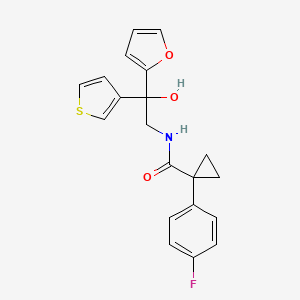
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H18FNO3S and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide , a cyclopropane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H17FN2O4S with a molecular weight of approximately 388.4 g/mol.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of intermediates and subsequent coupling reactions. The methods employed ensure high yields and purity, often utilizing specific catalysts and controlled reaction conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorophenyl and thiophene groups enhances its affinity for these targets, potentially modulating pathways related to inflammation and cancer .
Pharmacological Studies
Recent studies have shown that the compound exhibits significant anti-inflammatory and anticancer properties. For instance, it has been reported to inhibit the proliferation of certain leukemia cell lines without causing cytotoxicity to normal cells . This selective action highlights its potential as a therapeutic agent.
Case Studies
- Anti-Cancer Activity : In a study involving human myeloid leukemia cell lines (U937), the compound demonstrated effective inhibition of cell proliferation, correlating with increased apoptosis markers such as caspase activation .
- Anti-Inflammatory Effects : Research indicated that the compound could reduce inflammatory markers in vivo, suggesting a mechanism involving modulation of cytokine production .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Cancer | Inhibition of U937 cell proliferation | |
| Anti-Inflammatory | Reduction in cytokine levels | |
| Apoptosis Induction | Increased caspase activation |
Table 2: Synthesis Overview
| Step | Description | Yield (%) |
|---|---|---|
| Intermediate Synthesis | Preparation of key precursors | 85 |
| Coupling Reaction | Formation of final product | 90 |
科学研究应用
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing furan and thiophene moieties often display antimicrobial properties. The cyclopropane structure may enhance the compound's ability to penetrate microbial membranes, increasing its effectiveness against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry evaluated cyclopropane carboxamides for their antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines critical in various inflammatory diseases. This effect is believed to be mediated through the modulation of signaling pathways involving NF-kB and MAPK. Research published in Pharmacology Reports found that compounds with similar functional groups significantly reduced inflammation markers in animal models.
Analgesic Potential
Preclinical studies have demonstrated that this compound may possess analgesic properties, likely interacting with opioid receptors to provide pain relief. The precise receptor subtype interactions remain an area for further investigation, suggesting potential applications in pain management.
Summary Table of Biological Activities
| Activity | Mechanism | Source |
|---|---|---|
| Antimicrobial | Membrane penetration | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Pharmacology Reports |
| Analgesic | Interaction with opioid receptors | Preclinical Studies |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed various derivatives for their antimicrobial activity, revealing significant antibacterial effects attributed to structural similarities with known active compounds.
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects indicated that compounds like this one can modulate inflammatory pathways effectively.
- Analgesic Studies : Preclinical investigations into analgesic properties suggest that this compound could serve as a foundation for developing new pain relief medications.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-16-5-3-14(4-6-16)19(8-9-19)18(23)22-13-20(24,15-7-11-26-12-15)17-2-1-10-25-17/h1-7,10-12,24H,8-9,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACLBDLACGROLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













